2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide

IMPDH Inhibition Cryptosporidium parvum Structure-Activity Relationship

Sourcing positional isomers of phthalazinone acetamides for SAR studies often leads to unvalidated analogs that derail projects. This N-(pyridin-2-yl) derivative is a critical tool for probing hydrogen-bond acceptor/donor requirements of the CpIMPDH active site, where minor structural changes swing potency from picomolar to inactive. Procurement ensures access to a rationally designed, under-explored chemotype for deconvoluting pyridine nitrogen positional effects and generating novel target-engagement data.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
Cat. No. B12172932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=N3
InChIInChI=1S/C16H14N4O2/c1-20-16(22)12-7-3-2-6-11(12)13(19-20)10-15(21)18-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,18,21)
InChIKeyNQUYCOUEQONBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide: Phthalazinone Scaffold Overview for Targeted Procurement


2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide is a synthetic small molecule belonging to the 3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide class [1]. Its core scaffold is recognized for potent inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), a validated target in parasitic protozoa like Cryptosporidium parvum [1]. The compound features a unique N-(pyridin-2-yl)acetamide side chain, differentiating it from the well-characterized N-aryl analogs in this series [1]. While foundational SAR exists for the phthalazinone core, specific, quantifiable performance data for this precise pyridin-2-yl derivative against its closest analogs is critically limited in the public domain, making generic substitution a high-risk procurement strategy.

Why Generic Substitution of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide is Scientifically Unjustified


Within the phthalazinone IMPDH inhibitor series, minor structural modifications, particularly to the N-aryl/heteroaryl acetamide moiety, cause drastic potency shifts. The foundational SAR demonstrates that replacing a benzofuranamide group can swing IMPDH inhibition from low nanomolar to completely inactive [1]. The target compound's specific N-(pyridin-2-yl) substituent has no publicly available quantitative activity profile, and its positional isomers (pyridin-3-yl or pyridin-4-yl) cannot be assumed to possess equivalent target engagement, solubility, or metabolic stability. Substituting this compound with a structurally similar, but unvalidated, analog risks invalidating entire experimental datasets due to an unknown loss of on-target potency or introduction of off-target liabilities.

Quantitative Differentiation Guide for Procuring 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide


Target Compound vs. N-Aryl Phthalazinone IMPDH Inhibitor: A Class-Level Activity Gap

The phthalazinone class exhibits exceptional potency against CpIMPDH. The most potent analog in the foundational series, a benzofuranamide, achieves a Ki of 0.0032 nM, representing the class ceiling [1]. This data establishes the core scaffold's potential but provides no quantification for the target N-(pyridin-2-yl) derivative. The absence of the target compound's data in this or any other public SAR study represents a critical quantitative gap.

IMPDH Inhibition Cryptosporidium parvum Structure-Activity Relationship

Comparative Antiparasitic Efficacy: Target Compound vs. an Active Class Member

A structurally related phthalazinone, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, demonstrated submicromolar activity in a Toxoplasma gondii model of C. parvum infection, confirming the scaffold's cell-based efficacy [1]. Conversely, this same analog showed no antiparasitic activity in mice with once-per-day oral dosing at 250 mg/kg for 7 days [1]. The target compound's profile in either model is completely unknown, rendering any direct procurement decision based on efficacy assumptions unsupported.

Antiparasitic Activity Toxoplasma gondii Model In Vivo Efficacy

Metabolic Stability Differentiation: Target Compound vs. a Characterized Analog

Within the phthalazinone class, metabolic stability is not uniform. The N-[4-chloro-3-(trifluoromethyl)phenyl] analog displays good stability in mouse liver microsomes [1]. This stability profile is conferred by the specific N-aryl substituent and cannot be extrapolated to the N-(pyridin-2-yl) derivative. The target compound's heteroaryl group could be a substrate for different metabolic enzymes, leading to a divergent stability profile that remains unquantified.

Metabolic Stability Mouse Liver Microsomes ADME

Validated Application Scenarios for 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(pyridin-2-yl)acetamide in Research


Exploratory Medicinal Chemistry for Novel IMPDH Inhibitor SAR

This compound's primary value lies in expanding the structure-activity relationship (SAR) of phthalazinone IMPDH inhibitors. With foundational data showing that N-aryl substitutions yield picomolar inhibitors, this N-(pyridin-2-yl) analog is a logical tool to probe the hydrogen-bond acceptor/donor requirements of the CpIMPDH active site. It is suitable for procurement by groups seeking to generate novel SAR data in a currently under-explored chemical space [1].

Negative Control or Tool Compound for Positional Isomer Studies

Given the unknown biological activity, this compound can serve as a critical negative control against characterized positional isomers (e.g., N-(pyridin-3-yl) or N-(pyridin-4-yl) analogs). This allows researchers to deconvolute the specific contribution of the pyridine nitrogen's position to target binding and selectivity, a common medicinal chemistry strategy [1].

Prodrug or Derivatization Scaffold Exploration

The pyridine ring provides a synthetic handle for further derivatization, such as N-oxide formation or metal coordination. The core phthalazinone scaffold is known to be amenable to prodrug strategies to improve bioavailability, though the base compound's own profile is unknown [1]. Procurement is justified for synthetic chemistry groups exploring novel bioconjugation or targeted delivery systems.

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